1-(4-Amino-2-chlorophenyl)-3-pyrrolidinol
Overview
Description
4-Amino-2-chlorophenol (4A2CP) is a chlorinated aniline . It has been investigated for its nephrotoxic potential and compared with 4-aminophenol, 4-amino-2-chlorophenol, 4-amino-3-chlorophenol, and 4-amino-2,6-dichlorophenol using isolated renal cortical cells from male Fischer 344 rats .
Synthesis Analysis
4-Amino-2-chlorophenol may be used in the synthesis of several compounds including N-(3-chloro-4-hydroxyphenyl)-N′,N′-dimethylurea and 1,4-diketo-3-((4-[N-(3-chloro-4-hydroxyphenyl)amino]sulfonyl)phenyl)-6-phenylpyrrolo[3,4-c]pyrrole .
Molecular Structure Analysis
The linear formula of 4-Amino-2-chlorophenol is H2NC6H3(Cl)OH . The SMILES string is Nc1ccc(O)c(Cl)c1 .
Physical and Chemical Properties Analysis
The molecular weight of 4-Amino-2-chlorophenol is 143.57 . It has a melting point of 150-153 °C .
Scientific Research Applications
Synthesis and Characterization of Pyrrolidine Derivatives
Pyrrolidine derivatives, including 1-(4-Amino-2-chlorophenyl)-3-pyrrolidinol, have been extensively studied for their synthesis and characterization. These compounds are fundamental in creating biologically active scaffolds, such as Pyrrolo[2,3-b]Pyridine, which exhibit promising yields and are characterized using various spectroscopic techniques. Their application spans across medicinal chemistry, highlighting their utility in developing new therapeutic agents (Sroor, 2019).
Biological Activities and Antioxidant Properties
The biological activities of pyrrolidine derivatives are of significant interest in scientific research. Some derivatives have been synthesized and screened for their antioxidant properties, showcasing potential as antiradical and antioxidative agents. This research emphasizes the importance of these compounds in developing new therapeutics with antioxidative capabilities (Bekircan et al., 2008).
Application in Organic Synthesis and Medicinal Chemistry
Pyrrolidine derivatives are pivotal in organic synthesis, serving as intermediates in synthesizing various biologically active molecules. Their role extends to medicinal chemistry, where they form part of the structural framework in numerous therapeutic agents. The synthesis of 1-(arylsulfonyl)pyrrolidines from phenols, for instance, presents a convenient method for producing pyrrolidine-1-sulfonylarene derivatives, underlining their versatility in organic synthesis and drug development (Smolobochkin et al., 2017).
Antimicrobial Activity
The antimicrobial properties of pyrrolidine derivatives are a key area of research, with studies indicating the potential of these compounds in addressing microbial resistance. The synthesis and characterization of compounds like 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile demonstrate promising antimicrobial activities, offering insights into their application in developing new antimicrobial agents (Okasha et al., 2022).
Safety and Hazards
Properties
IUPAC Name |
1-(4-amino-2-chlorophenyl)pyrrolidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c11-9-5-7(12)1-2-10(9)13-4-3-8(14)6-13/h1-2,5,8,14H,3-4,6,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBIEYJMIIBUEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=C(C=C(C=C2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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